Chloramphenicol alcohol
Overview
Description
Chloramphenicol is an amide alcohol class antibiotic that works by interfering with the production of bacterial proteins, thereby killing the bacteria causing the infection . It is used to treat eye and ear infections .
Synthesis Analysis
The synthesis of Chloramphenicol involves a highly enantio- and diastereoselective aldol reaction of isocyanoacetates catalyzed by Ag2O and cinchona-derived amino phosphines . This concise synthesis showcases the utility of this catalytic asymmetric methodology for the preparation of bioactive compounds .Molecular Structure Analysis
The relative simplicity of the chemical molecule of Chloramphenicol has enabled the synthesis of a large number of derivatives of the antibiotic . The study of these compounds has resulted in detailed theories of the relationships between structure and biological activity in the Chloramphenicol series of compounds .Chemical Reactions Analysis
The degradation mechanism for Chloramphenicol with hydroxyl radicals in advanced oxidation processes has been studied . The main reaction methods include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes .Physical and Chemical Properties Analysis
The physical and chemical properties of Chloramphenicol in soils were determined using standard methods . The properties vary among different soils under investigation .Scientific Research Applications
Residue Distribution in Animals : Chloramphenicol alcohol, when applied topically to dairy cows, leads to significant residues of the substance in milk, blood plasma, and urine. This indicates the potential risk of chloramphenicol entering the human food chain through dairy products (Pengov et al., 2005).
Bacterial Metabolism : Chloramphenicol is metabolized by Haemophilus influenzae into a 4-aminophenyl allylic alcohol, which lacks antibacterial activity. This process suggests a unique nitroreductase pathway in the bacteria (Smith et al., 2007).
Bacterial Resistance : Various bacteria have developed resistance to chloramphenicol, often through the production of chloramphenicol acetyltransferases (CATs), exporters, and multidrug transporters. This poses a significant challenge in the clinical effectiveness of the drug (Schwarz et al., 2004).
Environmental Impact and Bioremediation : The application of nanoparticles like Fe3O4 and MnO2 in conjunction with electroactive microorganisms like Geobacter metallireducens can significantly enhance the removal of chloramphenicol from environments, suggesting a potential strategy for bioremediation (Xiao et al., 2021).
Drug Delivery Systems : Chloramphenicol has been successfully incorporated into biodegradable nanoparticles, particularly for ocular applications. This approach can extend the drug's release time, potentially improving its therapeutic efficacy (Mandal et al., 2009).
Synthetic Production : Research on the stereoselective synthesis of chloramphenicol from D-serine has contributed to the development of efficient production methods for this antibiotic (Veeresa & Datta, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
While Chloramphenicol is an effective antibiotic, its use has been associated with serious side effects such as bone marrow toxicity . Therefore, future research could focus on developing safer alternatives or improving the safety profile of Chloramphenicol. Additionally, more nuanced conceptualization of Chloramphenicol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/Chloramphenicol interactions could be beneficial .
Properties
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,9,11,14-15,17H,5-6H2,(H,12,16)/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEQYQTWTWMDNK-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23885-72-5 | |
Record name | Chloramphenicol alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23885-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023885725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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